3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid
Brand Name: Vulcanchem
CAS No.: 213192-61-1
VCID: VC2175015
InChI: InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-2-6-13(8-11)23-12-5-1-3-10(7-12)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22)
SMILES: C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol

3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid

CAS No.: 213192-61-1

Cat. No.: VC2175015

Molecular Formula: C16H14F3NO3

Molecular Weight: 325.28 g/mol

* For research use only. Not for human or veterinary use.

3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid - 213192-61-1

Specification

CAS No. 213192-61-1
Molecular Formula C16H14F3NO3
Molecular Weight 325.28 g/mol
IUPAC Name 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid
Standard InChI InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-2-6-13(8-11)23-12-5-1-3-10(7-12)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22)
Standard InChI Key NVKJHUJOTYZSCP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N

Introduction

3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid is an organic compound characterized by its unique trifluoromethyl-substituted phenoxy group and amino acid backbone. This compound is of interest due to its structural properties and potential biological activities. It belongs to a class of compounds often explored for pharmaceutical and biochemical applications.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Introduction of the Trifluoromethyl Group:

    • The trifluoromethyl group is introduced onto a phenol derivative using electrophilic substitution reactions.

  • Formation of Phenoxy Linkage:

    • The phenoxy group is attached to another aromatic ring via nucleophilic substitution.

  • Amino Acid Backbone Construction:

    • The final step involves coupling the phenoxy-substituted aromatic ring to an amino acid scaffold, often through reductive amination or amidation processes.

Biological Activity and Applications

4.1 Biological Relevance

Compounds with similar structures, such as those containing trifluoromethyl groups, have been studied for their potential roles in:

  • Pharmaceutical Applications: Trifluoromethyl groups enhance metabolic stability and lipophilicity, making them valuable in drug design.

  • Enzyme Inhibition: These compounds may act as inhibitors for specific enzymes due to their structural mimicry of natural substrates.

4.2 Potential Applications

  • Drug Development: The compound's structural framework suggests potential use in designing drugs targeting neurological or metabolic pathways.

  • Biochemical Research: It could serve as a model compound for studying the effects of fluorinated groups on biological systems.

Comparison with Related Compounds

Below is a table comparing 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid with structurally similar compounds:

Compound NameMolecular Weight (g/mol)Key Functional GroupPotential Use
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid 233.19Trifluoromethyl-substituted phenylEnzyme inhibition
3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid 249.19Trifluoromethoxy groupDrug design

Research Opportunities

Future studies on this compound could focus on:

  • Biological Testing:

    • Screening against various biological targets to identify pharmacological activities.

  • Structural Optimization:

    • Modifying the trifluoromethyl group or amino acid backbone to enhance activity or selectivity.

  • Toxicological Studies:

    • Evaluating its safety profile for potential therapeutic use.

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